(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide
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Overview
Description
The compound (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide is a complex organic molecule that features multiple functional groups, including cyano, amide, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, resulting in the formation of a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
Amidation: The final step involves the formation of the amide bond through the reaction of the cyano group with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide
- (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide
Uniqueness
The uniqueness of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. The presence of both cyano and nitro groups, along with the pyrazole rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H23N7O4 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C30H23N7O4/c1-20-27(30(39)36(34(20)2)25-11-7-4-8-12-25)32-29(38)22(18-31)17-23-19-35(24-9-5-3-6-10-24)33-28(23)21-13-15-26(16-14-21)37(40)41/h3-17,19H,1-2H3,(H,32,38)/b22-17+ |
InChI Key |
LIKHCVJHUCMYOT-OQKWZONESA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)/C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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